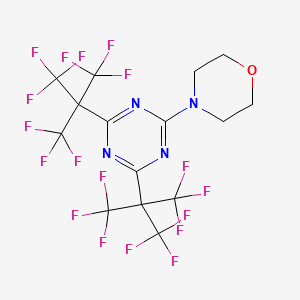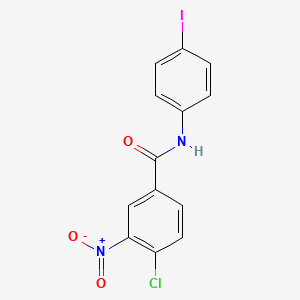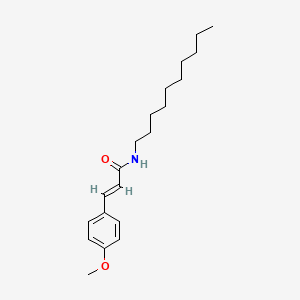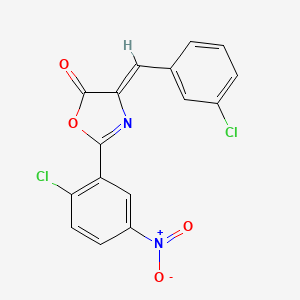![molecular formula C18H19N3O2 B11692395 Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring and a hydrazide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-(PROPAN-2-YL)BENZALDEHYDE with PYRIDINE-3-CARBONYLHYDRAZINE under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its hydrazide group, which can form stable complexes with biological molecules.
Medicine
In medicine, (2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE has potential applications as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with proteins and enzymes, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[4-(METHYL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE
- (2E)-3-[4-(ETHYL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE
Uniqueness
Compared to similar compounds, (2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interactions with molecular targets and its overall effectiveness in various applications.
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N'-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C18H19N3O2/c1-13(2)15-8-5-14(6-9-15)7-10-17(22)20-21-18(23)16-4-3-11-19-12-16/h3-13H,1-2H3,(H,20,22)(H,21,23)/b10-7+ |
InChI Key |
RBTUDWSRTSHDLA-JXMROGBWSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)
![2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B11692336.png)

![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)


![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)
